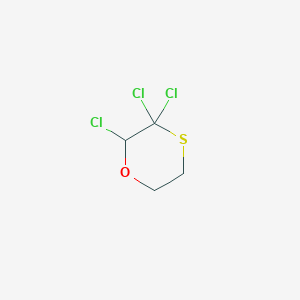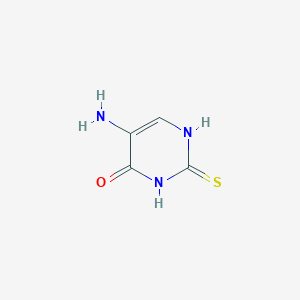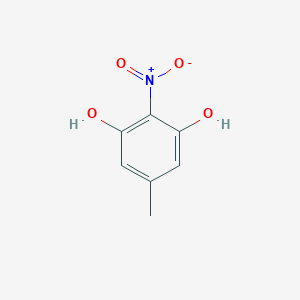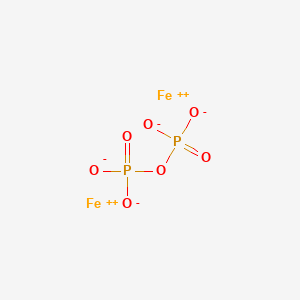
Dimethyl Phenanthrene-9,10-dicarboxylate
Vue d'ensemble
Description
Dimethyl Phenanthrene-9,10-dicarboxylate is an organic compound characterized by a phenanthrene core with two carboxylate groups at the 9 and 10 positions, each esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate typically involves the reaction of phenanthrene with dimethyl but-2-ynedioate in the presence of a catalyst such as silver carbonate (Ag₂CO₃) and an oxidant like potassium persulfate (K₂S₂O₈). The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl Phenanthrene-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9,10-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products:
Oxidation: Phenanthrene-9,10-dicarboxylic acid.
Reduction: Phenanthrene-9,10-dimethanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl Phenanthrene-9,10-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which Dimethyl Phenanthrene-9,10-dicarboxylate exerts its effects depends on its specific application:
In biological systems: It may interact with cellular components, disrupting normal cellular functions and leading to cell death in cancer cells.
In electronic applications: The compound’s ability to emit light when excited by an electric current is due to its conjugated system, which allows for efficient electron transport and light emission.
Comparaison Avec Des Composés Similaires
Dimethyl Phenanthrene-9,10-dicarboxylate can be compared with other similar compounds such as:
Phenanthrene-9,10-dicarboxylic acid: Lacks the ester groups, making it less hydrophobic.
Dimethyl Naphthalene-1,4-dicarboxylate: Similar ester groups but a different aromatic core, leading to different chemical and physical properties.
Dimethyl Anthracene-9,10-dicarboxylate: Another polycyclic aromatic compound with different electronic properties due to the anthracene core.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.
Propriétés
IUPAC Name |
dimethyl phenanthrene-9,10-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18(20)22-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPVTCONVQKCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450209 | |
| Record name | Dimethyl phenanthrene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15810-16-9 | |
| Record name | Dimethyl phenanthrene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-chloro-2-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B91444.png)
